Dde Biotin-PEG4-Picolyl Azide: A Comprehensive Technical Guide
Dde Biotin-PEG4-Picolyl Azide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dde Biotin-PEG4-Picolyl Azide (B81097) is a versatile, multi-functional chemical probe essential for modern bioconjugation, proteomics, and drug discovery. This in-depth guide provides a technical overview of its core attributes, experimental applications, and detailed protocols. The molecule incorporates a biotin (B1667282) moiety for high-affinity streptavidin binding, a four-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, and a picolyl azide group for efficient click chemistry reactions. A key feature is the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which allows for the mild release of biotinylated molecules from streptavidin complexes, overcoming a significant limitation of the strong biotin-streptavidin interaction. This reagent is particularly valuable in applications requiring the capture and subsequent release of target biomolecules, such as affinity purification mass spectrometry and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
Dde Biotin-PEG4-Picolyl Azide is a sophisticated chemical tool designed for bioorthogonal labeling and affinity capture. Its structure is optimized for performance in complex biological milieu.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₅₇N₉O₉S | [1][2] |
| Molecular Weight | 815.99 g/mol | [1][2] |
| CAS Number | 2055048-42-3 | [2][3] |
| Purity | >96% | [2] |
| Appearance | Oil to amorphous solid | [3] |
| Solubility | Soluble in DMSO, DMF, THF, DCM, Chloroform | [3] |
| Storage Conditions | -20°C | [3][4] |
Key Features and Applications
The unique combination of functional moieties in Dde Biotin-PEG4-Picolyl Azide underpins its utility in a range of applications:
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Picolyl Azide for Enhanced Click Chemistry: The picolyl azide group contains a copper-chelating motif.[1][5][6] This feature significantly accelerates the rate of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, allowing for the use of lower, less cytotoxic concentrations of copper catalyst.[4] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3][7]
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PEG4 Spacer for Improved Solubility: The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the reagent and the resulting labeled biomolecules, which is crucial for biological applications.[8][9][10][11]
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Biotin for Affinity Capture: The biotin group provides a high-affinity handle for binding to streptavidin or avidin, enabling the efficient enrichment and purification of labeled molecules from complex mixtures.
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Cleavable Dde Linker for Mild Elution: The Dde linker is stable under many physiological and experimental conditions but can be selectively cleaved with hydrazine (B178648).[3][12] This allows for the release of captured biomolecules from streptavidin beads under mild conditions, avoiding the harsh denaturing methods often required to disrupt the biotin-streptavidin interaction.[13]
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PROTAC Synthesis: This molecule is utilized as a PEG-based linker in the synthesis of PROTACs.[3][6][7][14] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[6][7]
Experimental Protocols
General Protocol for Biotinylation of Alkyne-Modified Proteins via CuAAC
This protocol outlines the general steps for labeling an alkyne-containing protein with Dde Biotin-PEG4-Picolyl Azide using a copper-catalyzed click reaction.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Dde Biotin-PEG4-Picolyl Azide
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (2% hydrazine monohydrate in DMF or aqueous buffer, pH ~7.5)
Procedure:
-
Prepare the Reagents:
-
Dissolve Dde Biotin-PEG4-Picolyl Azide in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Click Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM. b. Add Dde Biotin-PEG4-Picolyl Azide to a final concentration of 100-200 µM. c. Prepare a premix of CuSO₄ and THPTA. Add this to the reaction to a final concentration of 100 µM CuSO₄ and 500 µM THPTA. The picolyl azide's chelating effect may allow for significantly lower copper concentrations (e.g., 10-50 µM). d. Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. e. Incubate the reaction at room temperature for 1-2 hours, protected from light.
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Affinity Purification: a. Equilibrate streptavidin-agarose beads with wash buffer. b. Add the equilibrated beads to the click reaction mixture. c. Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated protein to the beads. d. Pellet the beads by centrifugation and discard the supernatant. e. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
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Cleavage and Elution: a. Prepare the elution buffer (e.g., 2% hydrazine in a suitable buffer). b. Resuspend the beads in the elution buffer. c. Incubate for 1-2 hours at room temperature with gentle shaking. d. Pellet the beads by centrifugation and collect the supernatant containing the released protein. e. The eluted protein will retain a small molecular fragment from the cleaved linker.
General Protocol for Cleavage of the Dde Linker
This protocol provides more specific details on the cleavage of the Dde linker.
Materials:
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Biotinylated sample bound to streptavidin beads.
-
Hydrazine monohydrate.
-
N,N-dimethylformamide (DMF) or an appropriate aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5).
Procedure:
-
Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF or the chosen aqueous buffer.[7] It is important not to exceed a 2% hydrazine concentration to avoid potential side reactions like peptide bond cleavage at glycine (B1666218) residues.[7]
-
Incubation: Resuspend the beads with the captured biotinylated molecule in the 2% hydrazine solution.
-
Reaction Time: Allow the mixture to stand at room temperature for a period ranging from 30 minutes to 2 hours, depending on the specific substrate and desired cleavage efficiency.[5][7] For resin-bound peptides, repeated treatments (e.g., 3 x 3 minutes) may be employed.[7]
-
Sample Recovery: Centrifuge to pellet the beads and carefully collect the supernatant containing the cleaved molecule.
-
Post-Cleavage Processing: The collected sample can then be further processed, for example, by buffer exchange or precipitation to remove the hydrazine.
Visualizing Workflows and Relationships
Experimental Workflow: CuAAC Labeling and Affinity Capture
Caption: Workflow for labeling, capture, and release of proteins.
Logical Relationship of Dde Biotin-PEG4-Picolyl Azide Components
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dde Biotin-PEG4-Picolyl azide, 2055048-42-3 | BroadPharm [broadpharm.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dde Biotin-PEG4-Picolyl azide, CAS 2055048-42-3 | AxisPharm [axispharm.com]
- 11. Dde Biotin-PEG4-Picolyl azide - CD Bioparticles [cd-bioparticles.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
